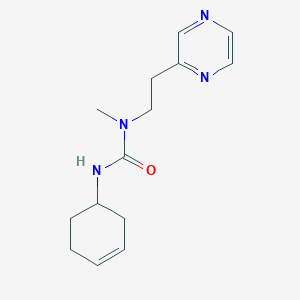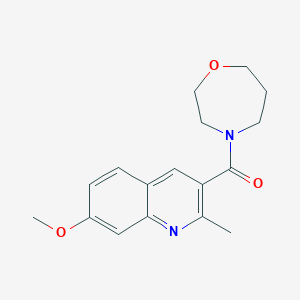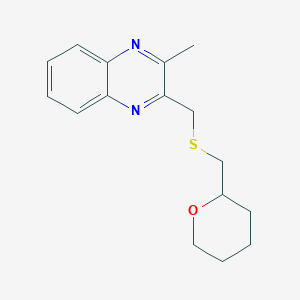![molecular formula C16H19N3O2 B7058422 1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B7058422.png)
1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-7-yl(7-oxa-2-azaspiro[45]decan-2-yl)methanone is a complex organic compound that features an indazole moiety fused with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler structure with similar biological activities.
2H-indazole: Another indazole derivative with distinct chemical properties.
Imidazole: A related heterocyclic compound with a wide range of applications.
Uniqueness
1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(13-4-1-3-12-9-17-18-14(12)13)19-7-6-16(10-19)5-2-8-21-11-16/h1,3-4,9H,2,5-8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWWRQCZOZMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CC4=C3NN=C4)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Bromophenyl)-2-[[2-(3-ethylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7058343.png)
![N-[1-(quinoline-6-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7058351.png)


![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7058370.png)
![3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7058383.png)
![2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide](/img/structure/B7058394.png)

![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide](/img/structure/B7058418.png)
![3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7058424.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7058431.png)

![1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide](/img/structure/B7058445.png)
![6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7058451.png)
